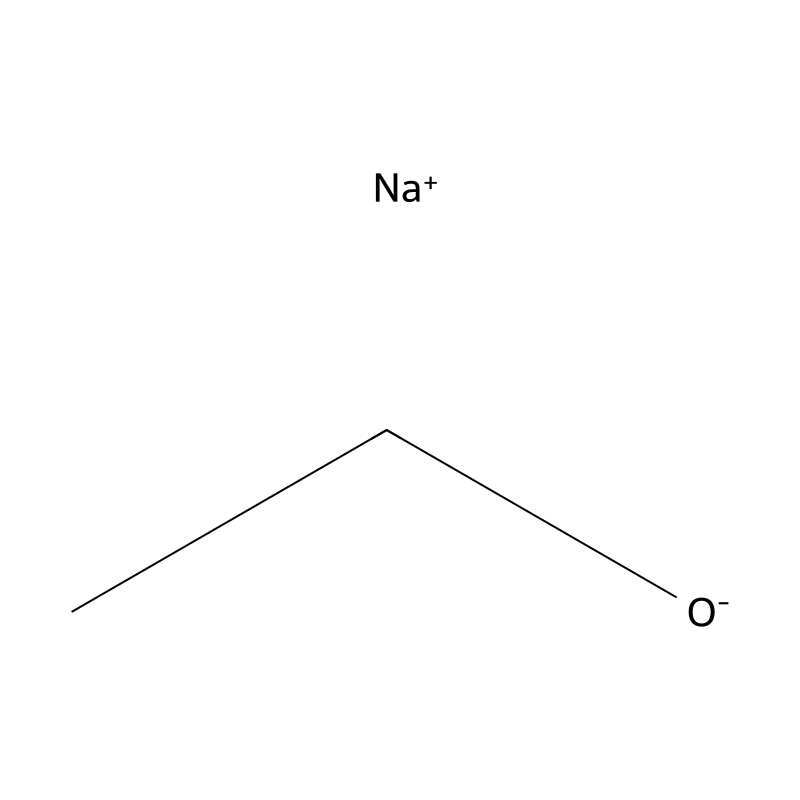

Sodium ethoxide

C2H5NaO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5NaO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium ethoxide (CAS: 141-52-6) is a highly reactive, nucleophilic alkali metal alkoxide widely utilized as a strong base in both laboratory synthesis and industrial manufacturing [1]. Unlike non-nucleophilic bases, sodium ethoxide actively participates in substitution and condensation pathways, making it a cornerstone reagent for Claisen condensations, malonic ester syntheses, and Williamson ether syntheses [2]. From a procurement perspective, the compound is available either as a highly moisture-sensitive dry powder or as a stabilized solution in ethanol, offering engineers and chemists a precise tool for deprotonating weak C-H acids or driving ethanolysis reactions where strict control over the alkoxide identity is required.

Generic substitution of sodium ethoxide with other common bases frequently leads to catastrophic yield losses, altered product profiles, or severe purification bottlenecks. Substituting with sodium methoxide in reactions involving ethyl esters triggers rapid transesterification, resulting in an inseparable mixture of methyl and ethyl ester products[1]. Conversely, deploying a bulkier base like sodium tert-butoxide fundamentally shifts the reaction mechanism; its steric hindrance prevents nucleophilic attack, driving substrates toward elimination rather than substitution [2]. Furthermore, attempting to use cheaper inorganic bases like sodium hydroxide generates water in situ, leading to unwanted ester hydrolysis and saponification rather than the desired condensation or transesterification .

Nucleophilic vs. Basic Reactivity in Alkyl Halide Processing

When processing primary alkyl halides, the choice between sodium ethoxide and sodium tert-butoxide dictates whether the reaction proceeds via nucleophilic substitution (SN2) or elimination (E2). Because sodium ethoxide is a small, unhindered alkoxide, it acts primarily as a strong nucleophile. In reactions with 1-iodopentane, sodium ethoxide cleanly yields the substitution product, 1-ethoxypentane [1]. In contrast, the bulky sodium tert-butoxide is sterically hindered from attacking the electrophilic carbon; it acts almost exclusively as a base, yielding the elimination product 1-pentene instead [1].

| Evidence Dimension | Primary reaction pathway (Substitution vs. Elimination) |

| Target Compound Data | Yields 1-ethoxypentane (SN2 substitution product) |

| Comparator Or Baseline | Sodium tert-butoxide: Yields 1-pentene (E2 elimination product) |

| Quantified Difference | Complete shift from ether formation to alkene formation |

| Conditions | Reaction with primary alkyl halides (e.g., 1-iodopentane) |

Buyers must select sodium ethoxide for Williamson ether syntheses, as bulkier alkoxide alternatives will destroy the yield by driving the substrate toward alkene elimination.

Prevention of Ester Scrambling in Claisen Condensations

In the Claisen condensation of ethyl esters, the base must perfectly match the ester's leaving group to prevent yield-destroying side reactions. When sodium ethoxide is used with ethyl acetate, any nucleophilic attack on the carbonyl carbon simply regenerates the ethyl ester, preserving 100% of the substrate for the desired condensation into ethyl acetoacetate [1]. If sodium methoxide is substituted, its nucleophilic attack permanently displaces the ethoxide group, causing rapid transesterification [2]. This creates an inseparable mixture of methyl and ethyl esters, severely complicating downstream purification.

| Evidence Dimension | Ester identity retention during enolate formation |

| Target Compound Data | 100% retention of ethyl ester functional groups |

| Comparator Or Baseline | Sodium methoxide: Induces transesterification, yielding mixed methyl/ethyl esters |

| Quantified Difference | Elimination of transesterification-induced product mixtures |

| Conditions | Base-catalyzed condensation of ethyl ester precursors |

Matching the alkoxide base to the ester substrate is a strict procurement rule; sodium ethoxide is non-negotiable for ethyl ester substrates to avoid costly chromatographic separations.

Avoidance of Saponification in Transesterification Workflows

In the industrial production of fatty acid ethyl esters (FAEE), the choice of catalyst dictates the efficiency of the downstream separation. While sodium hydroxide is a cheaper base, its reaction with ethanol generates water in situ, which hydrolyzes the ester bonds to form soap (saponification). This side reaction consumes the catalyst and creates severe emulsion issues during glycerol separation. Procuring anhydrous sodium ethoxide circumvents water generation entirely. Optimized processes using 1.00% sodium ethoxide in ethanol achieve up to 85% yield of ethyl esters without the yield-destroying saponification pathways associated with hydroxide bases[1].

| Evidence Dimension | Water generation and saponification side-reactions |

| Target Compound Data | Zero water generated; achieves up to 85% FAEE yield |

| Comparator Or Baseline | Sodium hydroxide: Generates water, leading to saponification and emulsion formation |

| Quantified Difference | Significant reduction in soap byproducts and improved phase separation |

| Conditions | Alkaline-catalyzed ethanolysis of triglycerides |

Investing in sodium ethoxide rather than cheaper hydroxides directly improves product yield and eliminates costly emulsion-breaking steps in industrial transesterification.

Synthesis of β-Keto Esters via Claisen Condensation

Because sodium ethoxide perfectly matches the leaving group of ethyl ester precursors, it is the mandatory base for synthesizing ethyl acetoacetate and other β-keto esters. This precise matching prevents the transesterification and product scrambling that would occur if sodium methoxide were procured instead [1].

Williamson Ether Synthesis for Ethyl Ethers

Sodium ethoxide's lack of severe steric hindrance allows it to act as a highly effective nucleophile against primary alkyl halides. It is the optimal choice for synthesizing asymmetric ethyl ethers, as bulkier alternatives like sodium tert-butoxide will fail to substitute and instead drive the substrate toward alkene elimination [2].

Industrial Production of Fatty Acid Ethyl Esters (FAEE)

In renewable energy and oleochemical sectors, sodium ethoxide is utilized to drive the ethanolysis of triglycerides. By using this anhydrous alkoxide rather than sodium hydroxide, facilities prevent water formation, thereby eliminating saponification side-reactions and streamlining the downstream separation of glycerol from the biodiesel product [3].

References

- [1] OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry.

- [2] Journal of Chemical Education. (2025). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories.

- [3] CABI Digital Library. (2010). Comparative study of the methanolysis and ethanolysis of maize oils using alkaline catalysts.

Physical Description

WHITE-TO-YELLOW POWDER.

Color/Form

WHITE POWDER SOMETIMES HAVING BROWNISH TINGE

UNII

GHS Hazard Statements

H228 (35.1%): Flammable solid [Danger Flammable solids];

H251 (99.77%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Pharmaceutical and medicine manufacturing

Rubber product manufacturing

Ethanol, sodium salt (1:1): ACTIVE

AN ADDITIVE IN SOLID HAIR STRAIGHTENING COMPD.